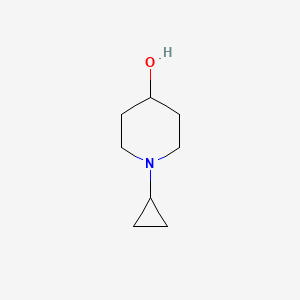
1-Cyclopropylpiperidin-4-ol
Übersicht
Beschreibung
“1-Cyclopropylpiperidin-4-ol” is a chemical compound with the molecular formula C8H15NO . It has a molecular weight of 141.21 . The IUPAC name for this compound is 4-cyclopropyl-4-piperidinol .
Synthesis Analysis
The synthesis of “1-Cyclopropylpiperidin-4-ol” involves the reaction of 1-cyclopropyl-piperidin-4-one with sodium borohydride in absolute ethanol . The reaction mixture is stirred at room temperature for a certain period, and then the mixture is concentrated. The crude mixture is then purified to yield the desired product .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropylpiperidin-4-ol” consists of a piperidine ring with a cyclopropyl group attached to one of the carbon atoms and a hydroxyl group attached to the nitrogen atom .
Physical And Chemical Properties Analysis
“1-Cyclopropylpiperidin-4-ol” is a solid at room temperature . It should be stored in a refrigerator .
Wissenschaftliche Forschungsanwendungen
Biological Profile of Substituted 1-Phenyl-2-Cyclopropylmethylamines
A study investigated the biological profile of substituted 1-phenyl-2-cyclopropylmethylamines, finding significant affinity for sigma receptor subtypes. A compound within this category, (1R,2S/1S,2R)-2-[4-Hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate, displayed high affinity for sigma1 sites and sigma1/sigma2 selectivity. These compounds may modulate tissue transglutaminase expression in astroglial cell cultures, suggesting potential therapeutic applications (Prezzavento et al., 2007).
Topoisomerase II Inhibitory Activity
Research on derivatives of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, related to 1-Cyclopropylpiperidin-4-ol, revealed their interaction with mammalian topoisomerase II. These compounds exhibited significant inhibitory activity, suggesting their potential in cancer therapeutics (Wentland et al., 1993).
Azabicyclo[3.1.0]hexane-1-ols in Asymmetric Synthesis
The utilization of Azabicyclo[3.1.0]hexane-1-ols, derived from cyclopropane rings, in the asymmetric synthesis of biologically active compounds has been documented. These compounds serve as frameworks for creating pharmacologically active products, highlighting the versatility of cyclopropane derivatives in drug synthesis (Jida et al., 2007).
Use in Ethylene Perception Inhibition
Studies on 1-methylcyclopropene, closely related to 1-Cyclopropylpiperidin-4-ol, demonstrated its role as an ethylene perception inhibitor. This compound affects a wide range of fruits, vegetables, and floriculture crops, providing insights into ethylene's role in plants and its potential applications in agriculture (Blankenship & Dole, 2003).
Cyclopropane in Drug Discovery
The presence of cyclopropane and its derivatives in various natural products with diverse biological activities, including antimicrobial, antifungal, and antitumoral properties, has been studied extensively. These findings underscore the importance of cyclopropane structures in the discovery and development of new pharmaceuticals (Coleman & Hudson, 2016).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
While specific future directions for “1-Cyclopropylpiperidin-4-ol” are not mentioned in the search results, piperidine derivatives, in general, have been found to exhibit a wide range of biological activities and are used in various therapeutic applications . Therefore, “1-Cyclopropylpiperidin-4-ol” and its derivatives could potentially be explored for their pharmacological properties.
Eigenschaften
IUPAC Name |
1-cyclopropylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-3-5-9(6-4-8)7-1-2-7/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYTVMPUNMZTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680173 | |
| Record name | 1-Cyclopropylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylpiperidin-4-ol | |
CAS RN |
851847-62-6 | |
| Record name | 1-Cyclopropylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1392957.png)
![1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B1392958.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1392959.png)
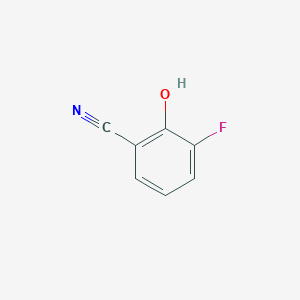
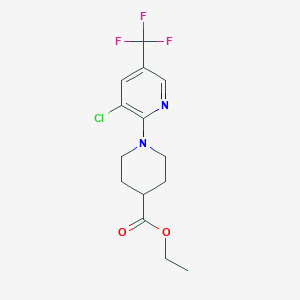
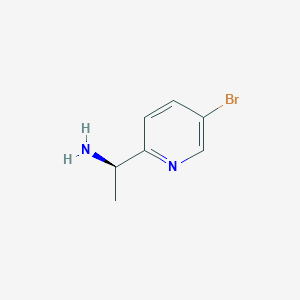
![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1392967.png)
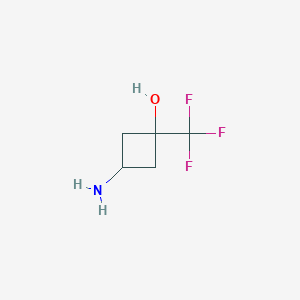
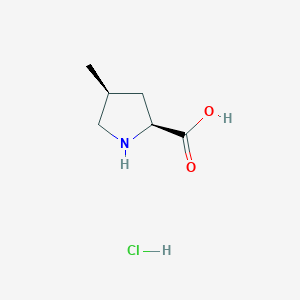
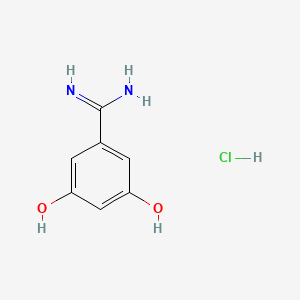
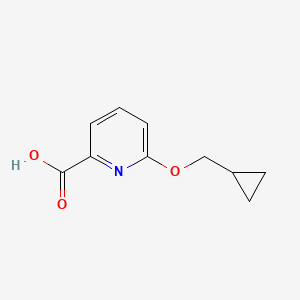
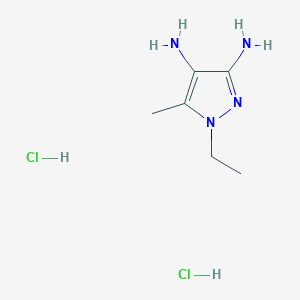
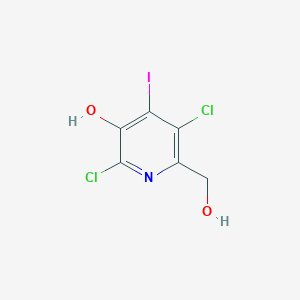
![3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1392978.png)